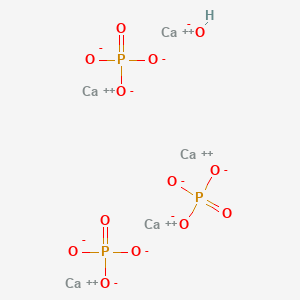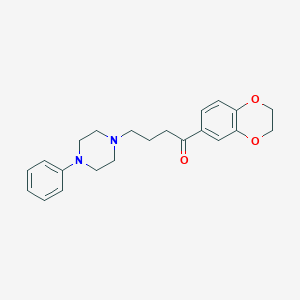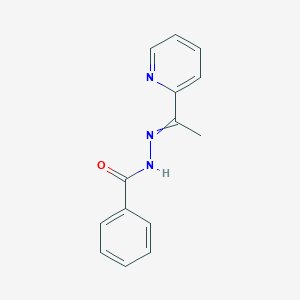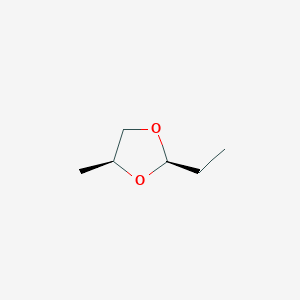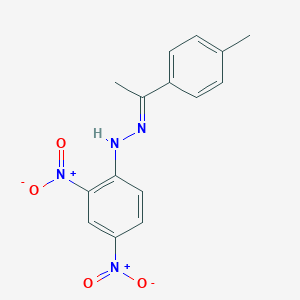![molecular formula C12H13N5S B223627 2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)
2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMDBS and has been studied extensively for its biological and chemical properties. In
Mechanism Of Action
The mechanism of action of DMDBS varies depending on its application. In anti-cancer research, DMDBS has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately cell death. In anti-inflammatory research, DMDBS has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. In agriculture research, DMDBS has been shown to inhibit the growth of fungi and insects by disrupting their cellular processes.
Biochemical And Physiological Effects
DMDBS has been shown to have both biochemical and physiological effects. In anti-cancer research, DMDBS has been shown to induce apoptosis (programmed cell death) in cancer cells. In anti-inflammatory research, DMDBS has been shown to decrease the production of inflammatory mediators such as prostaglandins. In agriculture research, DMDBS has been shown to inhibit the growth of fungi and insects by disrupting their cellular processes. Physiologically, DMDBS has been shown to have low toxicity in animal studies, making it a promising candidate for further research.
Advantages And Limitations For Lab Experiments
One advantage of using DMDBS in lab experiments is its versatility. It can be easily synthesized and has a wide range of potential applications. Additionally, DMDBS has been shown to have low toxicity in animal studies, making it a safer alternative to other compounds. One limitation of using DMDBS in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for DMDBS research. In medicine, further studies are needed to explore its potential as an anti-cancer agent and as a treatment for neurological disorders. In agriculture, further studies are needed to explore its potential as a fungicide and insecticide. In material science, further studies are needed to explore its potential as a corrosion inhibitor and as a component in organic electronic devices. Additionally, further studies are needed to optimize the synthesis method of DMDBS to increase yields and reduce impurities.
Synthesis Methods
The synthesis of DMDBS involves the reaction of 2-mercaptobenzimidazole and 4,5-dimethyl-1,2,4-triazole-3-thiol with formaldehyde in the presence of a base catalyst. This method has been optimized to produce high yields of DMDBS with minimal impurities. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Scientific Research Applications
DMDBS has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMDBS has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease. In agriculture, DMDBS has been studied for its potential use as a fungicide and insecticide. In material science, DMDBS has been studied for its potential use as a corrosion inhibitor and as a component in organic electronic devices.
properties
Product Name |
2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole |
|---|---|
Molecular Formula |
C12H13N5S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C12H13N5S/c1-8-15-16-12(17(8)2)18-7-11-13-9-5-3-4-6-10(9)14-11/h3-6H,7H2,1-2H3,(H,13,14) |
InChI Key |
YIPOXPXQMFDWLB-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1C)SCC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC1=NN=C(N1C)SCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




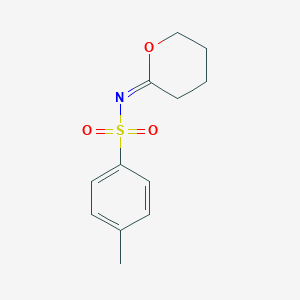
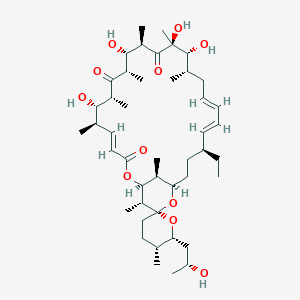
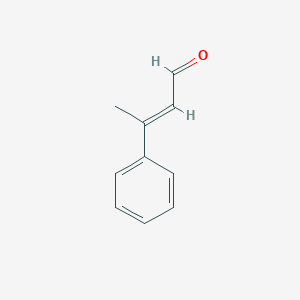
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
